molecular formula C10H11NOS2 B13836879 2-(1,3-Benzothiazol-2-ylsulfanyl)propan-2-ol

2-(1,3-Benzothiazol-2-ylsulfanyl)propan-2-ol

Cat. No.: B13836879
M. Wt: 225.3 g/mol
InChI Key: WJTRIMSFWNAAHJ-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)propan-2-ol is a chemical compound that features a benzothiazole ring attached to a propanol group via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)propan-2-ol typically involves the reaction of 2-mercaptobenzothiazole with an appropriate halohydrin, such as epichlorohydrin, under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfur atom of the benzothiazole ring attacks the epoxide ring of the halohydrin, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylsulfanyl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

  • **Substitution

Properties

Molecular Formula

C10H11NOS2

Molecular Weight

225.3 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)propan-2-ol

InChI

InChI=1S/C10H11NOS2/c1-10(2,12)14-9-11-7-5-3-4-6-8(7)13-9/h3-6,12H,1-2H3

InChI Key

WJTRIMSFWNAAHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(O)SC1=NC2=CC=CC=C2S1

Origin of Product

United States

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